Bienvenue dans la boutique en ligne BenchChem!

Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride

Antitumor acridines Chronic toxicity Structure-activity relationship

Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is a synthetic 1-nitro-9-aminoacridine derivative historically investigated as an antitumor agent. The free base is designated C-516.

Molecular Formula C19H24Cl2N4O2
Molecular Weight 411.3 g/mol
CAS No. 17074-42-9
Cat. No. B13739643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride
CAS17074-42-9
Molecular FormulaC19H24Cl2N4O2
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC[NH2+]C1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].[Cl-].[Cl-]
InChIInChI=1S/C19H22N4O2.2ClH/c1-3-22(4-2)13-12-20-19-14-8-5-6-9-15(14)21-16-10-7-11-17(18(16)19)23(24)25;;/h5-11H,3-4,12-13H2,1-2H3,(H,20,21);2*1H
InChIKeySITOYHMQEWFWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride (CAS 17074-42-9): Core Identity and Class Context for Procurement Decisions


Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride is a synthetic 1-nitro-9-aminoacridine derivative historically investigated as an antitumor agent. The free base is designated C-516 [1]. The compound belongs to a broader class of DNA‑intercalating nitroacridines that also includes the clinical candidate nitracrine (C-283, Ledakrin) and the later‑generation analog C-1748. Its structure features a nitro group at position 1, an ethylenediamine linker at position 9, and a terminal diethylamino substituent. These structural elements distinguish it from close analogs and result in a unique profile of lipophilicity, DNA‑binding mode, and antiproliferative selectivity that must be considered in research procurement.

Why 1-Nitroacridine Analogs Cannot Be Interchanged with Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride in Experimental Workflows


Small structural modifications in the 9‑aminoalkyl side chain of 1‑nitroacridines produce large changes in biological activity, therapeutic index, and resistance profile. Quantitative structure‑activity relationship (QSAR) studies demonstrate that both the length of the alkyl spacer and the nature of the terminal amine govern antitumor potency, selectivity, and DNA‑complex stability [1]. The ethylenediamine linker in C‑516 yields a intramolecular N–N distance that deviates from the pharmacophoric optimum defined for nitracrine‑class compounds, directly altering target engagement and cellular pharmacokinetics. Therefore, generic substitution of a “1‑nitroacridine” without specifying the side‑chain architecture risks irreproducible biological results and erroneous structure‑activity conclusions.

Quantitative Differentiation Evidence for Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride Relative to Closest Structural Analogs


C‑516 Exhibits a Distinct Chronic Toxicity and Efficacy Profile Compared to the Propyl‑Linked Analog C‑410

In a dedicated preclinical pharmacological study, the chronic action of 1‑nitro‑9‑(diethylaminoethylamino)‑acridine (C‑516) was directly compared with that of its propyl‑linked homolog 1‑nitro‑9‑(diethylaminopropylamino)‑acridine (C‑410) [1]. The ethyl‑spaced C‑516 displayed a different cumulative toxicity profile and antitumor efficacy window in rodent models, confirming that the two‑carbon versus three‑carbon linker is a critical determinant of in‑vivo behavior.

Antitumor acridines Chronic toxicity Structure-activity relationship

Platinum(II) Coordination Chemistry of C‑516 Reveals a Tridentate Binding Mode Distinct from Propyl‑Linked and Dimethyl‑Terminated Analogs

The antitumor drugs 1‑nitro‑9‑[(2‑(dialkylamino)ethyl)amino]acridines, where alkyl = Me (A(1)) and Et (A(2), i.e., C‑516), form tridentate platinum(II) complexes in which the two nitrogens of the ethylenediamine side chain and the C(8) carbon of the acridine ring act as donor atoms [1]. The ethyl spacer enforces a five‑membered chelate ring geometry that is impossible with the propyl‑linked nitracrine or C‑410, which would form a six‑membered chelate with altered thermodynamic stability and kinetic lability.

Metallo‑drug design Platinum coordination Nitroacridine ligands

The N,N‑Diethylamino Motif in C‑516 Correlates with Enhanced Activity Against Multidrug‑Resistant (MDR) Cancer Cells Relative to Dimethylamino Congeners

A structure‑activity relationship (SAR) study of acridine derivatives as MDR‑reversing agents demonstrated that compounds bearing the N,N‑diethylamine moiety, such as C‑516, exhibited higher growth‑inhibitory activity against the doxorubicin‑resistant K562/ADM cell line than against the parental K562 line [1]. This inverted sensitivity profile is not observed with the corresponding dimethylamino analogs (e.g., nitracrine), indicating that the diethyl substitution is a pharmacophoric element for overcoming P‑glycoprotein‑mediated resistance.

MDR reversal P-glycoprotein Acridine SAR

QSAR‑Predicted Sub‑Optimal Lipophilicity and Spacer Length Differentiate C‑516 from the Clinical Candidate Nitracrine in Terms of Therapeutic Index

Principal component analysis (PCA) of 32 nitro‑9‑aminoacridine derivatives identified that high antitumor activity and selectivity (PC2) require three or more methylene spacers between the proximal and distal nitrogen atoms in the 9‑side chain, when a distal nitrogen is present [1]. C‑516 possesses only two methylene units, placing it outside the optimal QSAR subspace. Additionally, the optimal lipophilicity range (log P* between –1 and –2) favors the dimethylaminopropyl architecture of nitracrine over the diethylaminoethyl pattern of C‑516.

QSAR PCA Lipophilicity Therapeutic index

Procurement‑Relevant Application Scenarios for Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride (C‑516)


Linker‑Length Structure‑Activity Relationship (SAR) Studies in the 1‑Nitroacridine Series

C‑516, with its ethylenediamine linker, serves as the two‑carbon reference point in systematic SAR campaigns that vary the 9‑aminoalkyl spacer from two to five methylene units. Head‑to‑head chronic toxicity data already exist against the three‑carbon analog C‑410 [1], minimizing the experimental burden for researchers mapping the biological consequences of spacer length. Such studies are essential for refining the QSAR models that currently define ≥3 methylene units as optimal.

Platinum‑Acridine Hybrid Drug Design Leveraging a Unique Five‑Membered Chelate

The ethylenediamine side chain of C‑516 directs formation of a five‑membered chelate ring upon platinum(II) coordination, a geometry that is sterically and thermodynamically distinct from the six‑membered chelates that would arise from propyl‑linked analogs [1]. This property enables the rational design of platinum‑acridine conjugates with predictable coordination sphere architecture, making C‑516 a preferred starting material for metallodrug discovery groups that require a structurally characterized N,N,C‑tridentate ligand framework.

Multidrug Resistance (MDR) Probe Compound Development

The N,N‑diethylamino terminus of C‑516 has been associated with enhanced antiproliferative activity against P‑glycoprotein‑overexpressing K562/ADM cells—a phenotype not shared by dimethylamino congeners [1]. This differential sensitivity makes C‑516 a valuable chemical probe for dissecting the structural determinants of MDR evasion within the acridine pharmacophore. Procurement of this specific analog, rather than a generic 1‑nitroacridine, is critical for laboratories investigating transporter‑mediated drug resistance.

Negative Control for QSAR‑Guided Optimization of Nitracrine‑Class Therapeutics

Because C‑516 violates two key QSAR criteria—it has only two methylene spacers and a diethylamino terminus that shifts lipophilicity outside the optimal log P* range [1]—it functions as an informative negative control in studies aimed at improving the therapeutic index of nitracrine‑class compounds. Including C‑516 in compound sets allows researchers to experimentally validate the predictive power of their QSAR models and to identify unanticipated off‑target effects that correlate with sub‑optimal spacer length or amine substitution.

Quote Request

Request a Quote for Acridine, 9-((2-(diethylamino)ethyl)amino)-1-nitro-, dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.